4,5,5-Trichlorofuran-2(5H)-one

Description

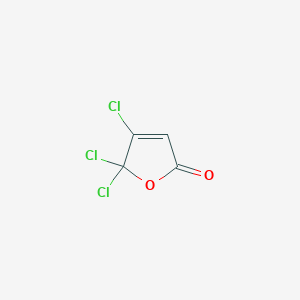

Structure

3D Structure

Properties

CAS No. |

133565-93-2 |

|---|---|

Molecular Formula |

C4HCl3O2 |

Molecular Weight |

187.40 g/mol |

IUPAC Name |

4,5,5-trichlorofuran-2-one |

InChI |

InChI=1S/C4HCl3O2/c5-2-1-3(8)9-4(2,6)7/h1H |

InChI Key |

YOIMHYLCLHLPCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(OC1=O)(Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 4,5,5 Trichlorofuran 2 5h One

Nucleophilic Addition and Substitution Reactions of 4,5,5-Trichlorofuran-2(5H)-one

The electron-withdrawing nature of the carbonyl group and the chlorine atoms renders the furanone ring of this compound highly electrophilic, making it a prime target for nucleophilic attack. These reactions can occur at the carbonyl carbon or at the halogen-substituted carbon atoms of the ring. nih.gov

The carbonyl group within the lactone ring is a classic electrophilic center. Nucleophilic attack at this position typically leads to the opening of the furanone ring. While specific studies on this compound are limited, the reactivity can be inferred from the behavior of related furanones and general principles of ester chemistry. Reactions such as hydrolysis (with water or hydroxide (B78521) ions), alcoholysis (with alcohols), and aminolysis (with amines) would lead to the formation of the corresponding γ-keto carboxylic acid derivatives. For instance, hydrolysis under basic conditions would yield a salt of a trichlorinated 4-oxobutenoic acid. These reactions proceed via a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon, followed by the cleavage of the endocyclic C-O bond.

The carbon atoms of the furanone ring, particularly those bearing halogen atoms, are activated towards nucleophilic substitution. The electron-withdrawing effect of the adjacent carbonyl group and the inherent electronegativity of the chlorine atoms make these sites susceptible to attack by various nucleophiles.

A notable example is the reaction of this compound with aziridine (B145994) in the presence of triethylamine (B128534) (TEA), which results in the substitution of the chlorine atoms at both the C4 and C5 positions by the aziridinyl group. mdpi.com Similarly, reaction with sodium azide (B81097) in methanol (B129727) initially leads to substitution at the C4 position. If an excess of sodium azide is used, the chlorine atom at the C5 position is also replaced by an azido (B1232118) group. mdpi.com

The interaction of furanones with nitrogen-containing nucleophiles often involves the opening of the furanone ring, followed by recyclization to form different heterocyclic systems, such as pyrrolones. beilstein-journals.org

The chlorine atoms on the this compound ring can be readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

Research has demonstrated the reaction of this compound with propargylamine (B41283) in 1,4-dioxane (B91453) at room temperature. nih.govresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the amino group of propargylamine attacks one of the electrophilic carbon centers on the furanone ring, displacing a chloride ion and ultimately forming an N-propargyl-pyrrol-2-one derivative after rearrangement. nih.gov

The following table summarizes a key halogen displacement reaction:

| Reactant | Nucleophile | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Propargylamine | 1,4-Dioxane | N-propargyl-3,4-dichloro-5-hydroxy-2H-pyrrol-2-one | 45 | nih.gov |

The reactivity of the halogens can be influenced by their position on the ring. For related 3,4-dihalo-5-hydroxy-2(5H)-furanones, substitution with mercaptans can occur at either the C4 or C5 position depending on the reaction conditions. nih.gov

Substitution at Ring Carbon Atoms

Electrophilic Transformations of this compound

The carbon-carbon double bond in this compound is generally considered electron-deficient. This is due to the strong electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom at the C4 position. Consequently, this double bond is deactivated towards typical electrophilic addition reactions that are characteristic of electron-rich alkenes. chemistrystudent.comlibretexts.org Electrophiles, which are electron-seeking species, are less likely to attack this electron-poor system. chemistrystudent.com While specific studies on electrophilic additions to this compound are not prevalent in the literature, it is anticipated that harsh reaction conditions would be necessary to force such transformations.

Reductive Chemistry of this compound

The reduction of this compound can target several sites, including the carbonyl group, the carbon-carbon double bond, and the carbon-halogen bonds. The choice of reducing agent and reaction conditions determines the outcome of the reaction.

For structurally related 3,4-dihalo-5-hydroxy-2(5H)-furanones, reduction with common reducing agents like sodium borohydride (B1222165) (NaBH₄) or aluminum isopropoxide leads to the formation of the corresponding γ-lactones. nih.govmdpi.com It is expected that NaBH₄ would selectively reduce the carbonyl group of this compound to a hydroxyl group, yielding a substituted γ-butyrolactone, without affecting the double bond or the chloro substituents under standard conditions. masterorganicchemistry.comyoutube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to the opening of the lactone ring to form a diol.

Reductive amination, a process that combines reduction with amination, has been applied to 3,4-dihalogeno-2(5H)-furanone derivatives. nih.govnih.gov This reaction, typically employing an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can produce highly functionalized α,β-unsaturated γ-butyrolactams. nih.govmasterorganicchemistry.com

Electrochemical methods have also been used for the reduction of related 5-alkoxy derivatives of mucochloric acid, resulting in the selective removal of a chlorine atom at the C3 position. mdpi.com

The following table summarizes potential reduction products based on the reactivity of similar compounds:

| Reducing Agent | Potential Product Type | Reference (Analogous Compounds) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | γ-Butyrolactone (reduction of C=O) | nih.govmdpi.com |

| Amine / NaBH₃CN | γ-Butyrolactam (reductive amination) | nih.govnih.gov |

| Electrochemical Reduction | Dechlorinated furanone | mdpi.com |

Oxidative Chemistry of this compound

The furanone ring, despite its partial unsaturation, can undergo oxidative transformations. The oxidation of furanone derivatives can lead to ring-opened products or further functionalization of the ring. For example, the oxidation of furfural (B47365) can lead to the formation of 5-hydroxy-2(5H)-furanone, which can be further oxidized to maleic acid.

In the context of water disinfection, the formation of various halogenated furanones as byproducts of chlorination has been studied. nih.gov It has been noted that the oxidation of phenolic structures present in humic substances during chlorination can lead to the formation of mutagenic furanones like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), a compound structurally related to this compound. nih.gov Furthermore, the oxidation of related compounds like 5-(bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone has been reported, indicating the susceptibility of this class of compounds to oxidative reactions.

Rearrangement Reactions Involving the this compound Skeleton

The furanone core of this compound is susceptible to rearrangement reactions, a characteristic stemming from the inherent strain and electronic properties of the ring system. A key transformation observed in related 2(5H)-furanones is ring-chain tautomerism. In solution, these compounds can exist in equilibrium with their acyclic butenoic acid form. mdpi.comnih.gov For this compound, this would involve the formation of an acyclic keto-acid intermediate, which can influence its reactivity with various nucleophiles.

Furthermore, rearrangements can be induced under specific reaction conditions. For instance, the reduction of a 4,5-diazido derivative of a related furanone, formed from 3,4,5-trichloro-2(5H)-furanone, with tin(II) chloride in methanol leads to the formation of 2-amino-3-chloromaleimide, a transformation that inherently involves a rearrangement of the initial furanone skeleton. nih.gov

Another notable rearrangement in a related system involves the thermolysis of 4-azido-3-chloro-5-isopropoxy-2(5H)-furanone, which generates a ketene (B1206846) intermediate that can undergo further reactions. researchgate.net While not a direct rearrangement of the furanone ring itself, it showcases a skeletal transformation initiated from the furanone structure.

Table 1: Examples of Rearrangement Reactions in Related Furanones

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

|---|

Cycloaddition Reactions and Pericyclic Processes with this compound

The unsaturated nature of the furanone ring in this compound suggests its potential to participate in cycloaddition reactions, a class of pericyclic processes. mdpi.com Although direct examples with this specific molecule are not prevalent in the literature, analogous systems demonstrate this reactivity.

A notable example is the photochemical [2+2] cycloaddition. A chiral 2(5H)-furanone has been shown to react with various olefins, such as vinyl acetate (B1210297) and 1,2-dichloroethylene, under photochemical conditions to yield cyclobutane (B1203170) derivatives. ysu.am This suggests that this compound could potentially undergo similar cycloadditions when irradiated in the presence of suitable alkenes.

Furthermore, the formation of a bicyclic product from the thermolysis of 4-azido-3-chloro-5-isopropoxy-2(5H)-furanone proceeds via an intermediate ketene which then undergoes a cycloaddition reaction. researchgate.net This highlights the potential for the furanone skeleton to serve as a precursor to reactive intermediates capable of participating in pericyclic reactions.

Table 2: Examples of Cycloaddition Reactions in Related Furanones

| Starting Material | Reactant | Conditions | Product Type | Reaction Type | Reference |

|---|---|---|---|---|---|

| (S)-4-Methyl-5-O-pivaloyloxymethyl-2(5H)-furanone | (Z)-1,2-Dichloroethylene | Acetonitrile (B52724), hv | Dichlorocycloadduct | Photochemical [2+2] Cycloaddition | ysu.am |

| 4-Azido-3-chloro-5-isopropoxy-2(5H)-furanone | Cyclohexene (via intermediate ketene) | Thermolysis | Bicyclic octane | [4+2] Cycloaddition (of intermediate) | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

The presence of multiple chlorine atoms on the furanone ring of this compound makes it a potential substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

A highly relevant example is the palladium-catalyzed Suzuki coupling of 4-tosyl-2(5H)-furanone with various boronic acids. ysu.amresearchgate.net The tosyl group at the 4-position acts as an effective leaving group, enabling the formation of 4-substituted-2(5H)-furanones in good yields. Given that a chloro group can also serve as a leaving group in many palladium-catalyzed couplings, it is plausible that this compound could undergo similar reactions, likely with regioselectivity favoring substitution at the 4-position due to the electronic activation provided by the conjugated carbonyl group.

Another pertinent example is the palladium-catalyzed carbonylative Sonogashira coupling of aryl thianthrenium salts with benzyl (B1604629) acetylene, which can lead to the formation of furanone structures. acs.org This demonstrates the utility of palladium catalysis in constructing the furanone ring itself, suggesting that transformations of a pre-existing, chlorinated furanone core are also feasible.

Table 3: Examples of Transition Metal-Catalyzed Coupling Reactions in Related Furanones

| Furanone Substrate | Coupling Partner | Catalyst System | Product Type | Reaction Type | Reference |

|---|---|---|---|---|---|

| 4-Tosyl-2(5H)-furanone | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(2-Methoxyphenyl)-2(5H)-furanone | Suzuki Coupling | ysu.amresearchgate.net |

| Aryl Thianthrenium Salt (forms furanone in situ) | Benzylacetylene | PdI₂, PPh₃, DIPEA | Substituted Furanone | Carbonylative Sonogashira Coupling | acs.org |

Derivatives, Analogues, and Structural Modifications Based on 4,5,5 Trichlorofuran 2 5h One

Synthesis of Substituted Furanone Analogues from 4,5,5-Trichlorofuran-2(5H)-one

The synthesis of substituted furanone analogues from this compound primarily involves nucleophilic substitution reactions, where one or more chlorine atoms are displaced by various nucleophiles. While extensive research has been conducted on the related mucochloric and mucobromic acids, specific studies on this compound are less common. However, the reactivity patterns can be inferred from its structural analogues.

One documented reaction involves the treatment of 3,4,5-trichloro-2(5H)-furanone with ammonium (B1175870) hydroxide (B78521), which results in the formation of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. rsc.org This transformation highlights the potential of using nitrogen-based nucleophiles to create furanone analogues with a modified core structure.

The reaction of this compound with various amines and thiols is expected to yield a range of substituted furanones. For instance, reactions with primary and secondary amines could lead to the corresponding amino-substituted furanones. Similarly, thiols are anticipated to react to form thioether derivatives. These reactions are typically sensitive to steric hindrance and the nucleophilicity of the attacking species. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 3,4,5-Trichloro-2(5H)-furanone | Ammonium hydroxide | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | rsc.org |

This table showcases a reaction of a closely related isomer, highlighting the potential for nucleophilic substitution on the furanone ring.

Exploration of Halogenated Furanone Derivatives with Modified Ring Systems

The modification of the furanone ring system in halogenated derivatives often starts from precursors like 5-hydroxyl-3,4-halogenated-5H-furan-2-ones. jst.go.jpnih.gov From these compounds, a variety of analogues with alkyl chains, vinyl bromide, or aromatic rings have been synthesized. jst.go.jpnih.gov While direct examples starting from this compound are not extensively documented, the established reactivity of similar halogenated furanones provides a roadmap for potential transformations.

For instance, the reaction of 5-substituted 3,4-dihalo-2(5H)-furanones with terminal alkynes in the presence of a palladium catalyst (Sonogashira coupling) has been shown to produce furanone derivatives containing an enediyne structure. sioc-journal.cn This suggests that this compound could potentially undergo similar cross-coupling reactions to introduce new carbon-carbon bonds and modify the ring system's substitution pattern.

Ring-Opening and Ring-Closing Chemistry of this compound

The furanone ring is susceptible to both ring-opening and ring-closing reactions, which are fundamental transformations in the synthesis of diverse heterocyclic compounds.

Ring-Opening Reactions: Ring-opening of the furanone moiety can be initiated by various nucleophiles. For example, 2(3H)-furanone derivatives have been shown to undergo ring-opening when treated with hydrazine (B178648) hydrate, leading to the formation of acid hydrazides. nih.gov This reactivity suggests that this compound could potentially be converted to the corresponding chlorinated acid hydrazide, which can then serve as a precursor for other heterocyclic systems.

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic compounds, including those containing a furanone core. nih.govsemanticscholar.org While specific examples utilizing this compound as a direct precursor for RCM are not readily available in the literature, the general principles of RCM could be applied to diene-substituted derivatives of this compound to construct more complex polycyclic systems. The key intermediate in RCM is a metallacyclobutane, and the reaction is often driven by the removal of a volatile byproduct like ethene. nih.gov

Baldwin's rules for ring closure provide a theoretical framework for predicting the feasibility of various intramolecular cyclization reactions. tandfonline.com These rules, which consider the geometry of the transition state, can be applied to the design of synthetic routes involving ring-closing reactions of derivatives of this compound. tandfonline.com

Heterocyclic Fused Systems Incorporating the this compound Moiety

A significant application of this compound is its use as a building block for the synthesis of fused heterocyclic systems. A notable example is the reaction of 3,4,5-trichloro-2(5H)-furanone with bifunctional ortho-nucleophiles to create tricyclic 2(5H)-furanone heterocycles in a single step. tandfonline.com

When reacted with catechol in the presence of potassium carbonate, 3,4,5-trichloro-2(5H)-furanone yields a novel five-six-six tricyclic furanone heterocycle. tandfonline.com Similarly, reactions with o-aminophenol and o-aminothiophenol produce the corresponding fused heterocyclic compounds. tandfonline.com Interestingly, the reaction with o-phenylenediamine (B120857) does not yield the expected tricyclic product but instead results in a decyclized compound, 2-(chloromethyl)quinoxaline. tandfonline.com

The synthesis of fused pyrazole (B372694) and pyridazine (B1198779) derivatives from furanone precursors is also a well-established strategy. For instance, furanone derivatives can be converted to pyridazinones by reaction with hydrazine. Furthermore, 2(5H)-furanones containing an enediyne structure can undergo tandem cyclization with sodium azide (B81097) to form novel tricyclic fused 1,2,3-triazole compounds. These reactions demonstrate the potential of this compound derivatives to serve as precursors for a wide array of fused heterocyclic systems.

| Starting Material | Reagent | Product | Reference |

| 3,4,5-Trichloro-2(5H)-furanone | Catechol, K2CO3 | Novel five-six-six tricyclic 2(5H)-furanone heterocycle | tandfonline.com |

| 3,4,5-Trichloro-2(5H)-furanone | o-Aminophenol | Fused furanone heterocycle | tandfonline.com |

| 3,4,5-Trichloro-2(5H)-furanone | o-Aminothiophenol | Fused furanone heterocycle | tandfonline.com |

| 3,4,5-Trichloro-2(5H)-furanone | o-Phenylenediamine | 2-(Chloromethyl)quinoxaline | tandfonline.com |

This table summarizes the synthesis of fused heterocyclic systems from a closely related isomer of this compound.

Mechanistic Investigations of Reactions Involving 4,5,5 Trichlorofuran 2 5h One

Elucidation of Reaction Pathways for Key Transformations of 4,5,5-Trichlorofuran-2(5H)-one

The reaction pathways of this compound are largely inferred from the reactivity of structurally similar compounds, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). mdpi.com The furanone ring is susceptible to various transformations, including nucleophilic substitution, rearrangement, and ring-opening reactions.

Nucleophilic Substitution: The chlorine atoms on the furanone ring, particularly at the C-4 and C-5 positions, are potential sites for nucleophilic attack. Reactions with nucleophiles like amines, alcohols, and thiols can lead to the substitution of one or more chlorine atoms. mdpi.comorganic-chemistry.org For instance, reactions of related 5-substituted 3,4-dichloro-2(5H)-furanones with secondary amines have been shown to yield the corresponding 5-amino derivatives. mdpi.com The mechanism for such substitutions at an sp3-hybridized carbon (C-5) would likely proceed through an SN2-type pathway, involving a backside attack by the nucleophile and inversion of configuration at the stereocenter, if applicable. masterorganicchemistry.comsaskoer.capressbooks.pub The reaction rate would be influenced by the strength of the nucleophile, the nature of the solvent, and steric hindrance around the reaction center. bits-pilani.ac.in

Rearrangement Reactions: Furanone structures can undergo various rearrangement reactions, such as the Claisen rearrangement if an appropriate allyl ether substituent is present. researchgate.netwikipedia.org While no specific rearrangement reactions for this compound are documented, the potential for skeletal reorganization under thermal or catalytic conditions exists.

Detailed Kinetic Studies of this compound Reactivity

Quantitative kinetic data, such as reaction rate constants and reaction orders for the transformations of this compound, are not well-documented in the literature. General principles of chemical kinetics can be applied to hypothesize the expected behavior.

For a hypothetical second-order reaction, such as a nucleophilic substitution, the rate law would be expressed as: Rate = k[this compound][Nucleophile] youtube.com

The rate constant, k, would depend on factors like temperature and the specific solvent used. libretexts.org The degradation of similar chlorinated compounds often follows first-order or pseudo-first-order kinetics under specific environmental conditions. epa.govnih.gov

A summary of kinetic models applicable to degradation reactions is presented in Table 1.

| Kinetic Model | Rate Equation | Key Parameters |

| Single First-Order (SFO) | Ct = C0e-kt | Ct: concentration at time t, C0: initial concentration, k: rate constant |

| Nth-Order | C = [C0(1-N) - (1-N)kIOREt]1/(1-N) | N: reaction order, kIORE: rate constant |

| Double First-Order in Parallel (DFOP) | Ct = C0ge-k1t + C0(1-g)e-k2t | g: fraction degrading at rate k1, (1-g): fraction degrading at rate k2 |

Table 1: Common kinetic models used for describing the degradation of chemical compounds. Data sourced from epa.gov.

Without experimental data, it is not possible to provide specific rate constants for the reactions of this compound.

Transition State Characterization and Energy Profiling

For an SN2 reaction, the transition state would feature a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the nucleophile and the leaving group in apical positions. masterorganicchemistry.com DFT calculations could be employed to model this transition state and determine the energy barrier for the reaction. Discrepancies between DFT-calculated and experimental values can occur, particularly for chlorinated compounds, and may require advanced computational approaches or scaling factors to improve accuracy. nih.govresearchgate.net

Currently, there are no published computational studies that specifically detail the transition states and energy profiles for the reactions of this compound.

Application of Spectroscopic Techniques for In Situ Mechanistic Monitoring

Various spectroscopic techniques are invaluable for the in-situ monitoring of chemical reactions, allowing for the observation of intermediates and the determination of reaction kinetics in real-time. york.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful tool for tracking the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals. researchgate.netresearchgate.netmdpi.commdpi.com For reactions of this compound, 1H and 13C NMR could provide structural information on the products and any observable intermediates.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for kinetic analysis if the reactants, products, or intermediates have distinct chromophores that absorb light in the UV-visible range. nih.govtechnologynetworks.comthermofisher.comsapub.orgntnu.no The change in absorbance at a specific wavelength over time can be used to determine the reaction rate. sapub.org

Raman and Infrared (IR) Spectroscopy: In-situ Raman and IR spectroscopy can provide information about changes in vibrational modes during a reaction, which can be used to identify functional groups and monitor the formation and consumption of different species. nih.gov

While these techniques are widely applicable, there are no specific published examples of their use for the in-situ mechanistic monitoring of reactions involving this compound. The application of these methods would be essential to gain a deeper understanding of the reactivity of this compound.

Computational and Theoretical Studies of 4,5,5 Trichlorofuran 2 5h One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For furanone derivatives and other heterocyclic compounds, DFT has been widely used to calculate various reactivity descriptors. researchgate.netmdpi.com These descriptors help in understanding the stability and chemical behavior of the molecule.

Global reactivity descriptors are key parameters derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Potential (μ): Related to the electronegativity of the molecule.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

These descriptors provide a quantitative basis for predicting how 4,5,5-Trichlorofuran-2(5H)-one will interact with other chemical species. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile, readily accepting electrons in a reaction. Studies on similar furanone structures have utilized these descriptors to rationalize their reactivity patterns. mdpi.com

Table 1: Representative Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I+A)/2 | Tendency of electrons to escape from the system. |

| Electronegativity (χ) | (I+A)/2 | Electron-attracting power. |

| Global Electrophilicity Index (ω) | μ²/2η | Ability to act as an electrophile. |

| Global Softness (S) | 1/η | Ease of polarization of the electron cloud. |

I = Ionization Potential, A = Electron Affinity

Molecular Modeling of Intermolecular Interactions and Conformations of this compound

Molecular modeling techniques are essential for studying the non-covalent interactions and conformational preferences of molecules like this compound. These interactions govern the physical properties of the compound in condensed phases and its binding to other molecules.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. ethz.chrsc.orgyoutube.com For a cyclic system like the furanone ring, different puckering conformations (e.g., envelope, twist) can exist. Quantum chemical calculations can determine the relative energies of these conformers, indicating which is the most stable. ethz.ch The presence of bulky chlorine atoms at the C5 position likely influences the preferred conformation of the furanone ring. Understanding the conformational landscape is crucial as it can affect the molecule's reactivity and biological activity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT is a powerful tool for investigating the mechanisms and energetics of chemical reactions. sumitomo-chem.co.jp For this compound, DFT studies can be employed to explore various potential reaction pathways, such as nucleophilic substitution, ring-opening reactions, or cycloadditions.

A typical DFT study of a reaction mechanism involves:

Locating Stationary Points: Identifying the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Energies: Determining the energies of these stationary points to construct a reaction energy profile.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and obtaining zero-point vibrational energies (ZPVE).

The activation energy (the energy difference between the transition state and the reactants) is a key parameter that determines the rate of a reaction. By comparing the activation energies of different possible pathways, researchers can predict the most likely reaction mechanism. Such studies have been successfully applied to a wide range of organic reactions, providing insights that are often difficult to obtain through experimental methods alone. sumitomo-chem.co.jp

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can predict various spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. chemrxiv.org By comparing the calculated IR spectrum with the experimental one, assignments of specific vibrational modes to observed absorption bands can be made. For this compound, this would include the characteristic C=O stretching frequency of the lactone ring and the C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). mdpi.com These predictions can aid in the assignment of signals in the experimental NMR spectrum, which is particularly useful for complex molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. sumitomo-chem.co.jp This can help in understanding the electronic transitions responsible for the observed absorptions.

The correlation between predicted and experimental spectroscopic data serves as a validation of the computational methodology and provides a more detailed understanding of the molecule's structure and properties. chemrxiv.org

Advanced Analytical Methodologies for the Characterization and Study of 4,5,5 Trichlorofuran 2 5h One

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation and purification of 4,5,5-Trichlorofuran-2(5H)-one from reaction mixtures and for the accurate determination of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For the analysis of this compound, a capillary column with a suitable stationary phase is used. The choice of the stationary phase is critical for achieving good resolution and separation from other components in the mixture. Nonpolar or medium-polar stationary phases are often effective. nih.gov The retention time of the compound is a key parameter for its identification. The resolution between the peak of this compound and any impurities is a quantitative measure of the separation's effectiveness. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. inacom.nl For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired separation. The pH of the mobile phase can also be adjusted to influence the retention behavior of ionizable compounds, although this is less critical for non-ionizable molecules like this compound. inacom.nl The purity of the isolated compound can be determined by the peak area percentage in the chromatogram.

Column Chromatography: For the preparative isolation of this compound, column chromatography using silica (B1680970) gel as the stationary phase is often employed. nih.gov A suitable solvent system, such as a gradient of n-hexane and ethyl acetate (B1210297), allows for the separation of the target compound from starting materials and byproducts. nih.gov

Table 1: Chromatographic Parameters for the Analysis of Furanone Derivatives

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Column Chromatography |

|---|---|---|---|

| Stationary Phase | Capillary column (e.g., nonpolar or medium-polar) nih.gov | Reversed-phase (e.g., C8, C18) inacom.nl | Silica gel nih.gov |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) njit.edu | Gradient or isocratic mixture of polar solvents (e.g., Water/Acetonitrile, Water/Methanol) inacom.nl | Gradient of organic solvents (e.g., n-hexane/Ethyl Acetate) nih.gov |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Mass Spectrometry (MS) | Thin-Layer Chromatography (TLC), UV visualization |

| Key Metric | Retention Time, Peak Resolution libretexts.org | Retention Time, Peak Purity | Elution Volume, Rf value |

High-Resolution Spectroscopic Characterization (e.g., advanced NMR, HRMS, X-ray Crystallography)

Once isolated, the definitive structural elucidation of this compound requires the application of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the molecular structure. mdpi.com For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the proton on the furanone ring. nih.gov The chemical shift, multiplicity (splitting pattern), and integration of these signals provide detailed information about the connectivity of atoms. youtube.comyoutube.com Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further confirm the assignments and establish long-range correlations between protons and carbons. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. thermofisher.comgcms.cz This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. nih.govnih.gov The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers is essential for this purpose. mdpi.com

X-ray Crystallography: When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule. libretexts.orgamherst.edu This technique determines the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com The resulting crystal structure serves as the ultimate proof of the compound's identity and conformation.

Table 2: Spectroscopic Data for Furanone Derivatives

| Technique | Information Obtained | Example Application for Furanone Derivatives |

|---|---|---|

| ¹H NMR | Number and environment of protons, proton-proton coupling. youtube.comyoutube.com | Identification of ethylenic protons in 5-hydroxymethyl-2(5H)-furanone. nih.gov |

| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, C=C). | Characterization of the carbon skeleton of 1,5-benzodiazepin-2-one (B1260877) derivatives. mdpi.com |

| HRMS | High-accuracy mass measurement, determination of elemental composition. thermofisher.comgcms.cz | Confirmation of the molecular formula of newly synthesized compounds. nih.gov |

| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, bond angles, stereochemistry. libretexts.orgamherst.edu | Elucidation of the crystal structure of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole. mdpi.com |

In Situ Reaction Monitoring Techniques and Their Application

Understanding the kinetics and mechanism of the formation of this compound can be significantly enhanced by using in situ reaction monitoring techniques. These methods allow for the real-time tracking of reactants, intermediates, and products without the need for sampling and offline analysis.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. mt.commdpi.com By inserting a probe directly into the reaction vessel, changes in the infrared spectrum can be continuously recorded. The appearance and disappearance of characteristic vibrational bands corresponding to functional groups of the reactants, intermediates, and the this compound product can be tracked over time. This provides valuable information on reaction initiation, progress, and endpoint. mdpi.com

In Situ Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used for in situ monitoring of reactions. beilstein-journals.orgnih.gov It is particularly useful for monitoring reactions in aqueous media and for observing non-polar functional groups. The technique can provide insights into the reaction kinetics and the formation of different species during the synthesis of this compound.

In Situ NMR Spectroscopy: While less common for routine reaction monitoring due to instrumentation requirements, in situ NMR can provide highly detailed mechanistic information. nih.gov It allows for the direct observation and characterization of transient intermediates that may not be detectable by other methods.

Table 3: In Situ Reaction Monitoring Techniques

| Technique | Principle | Information Provided | Application in Chemical Synthesis |

|---|---|---|---|

| In Situ FTIR | Measures the absorption of infrared radiation by molecular vibrations. mt.com | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics; endpoint determination. mdpi.com | Monitoring the formation of diazonium salts and their subsequent reactions. mdpi.com |

| In Situ Raman | Measures the inelastic scattering of monochromatic light. beilstein-journals.org | Complements FTIR, particularly for symmetric bonds and aqueous systems; provides kinetic and mechanistic data. nih.gov | Studying the effect of milling frequency on mechanochemical reactions. beilstein-journals.org |

| In Situ NMR | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. nih.gov | Detailed structural information on all species in solution, including transient intermediates; mechanistic insights. nih.gov | Monitoring the formation of cocrystals in real-time. nih.gov |

Environmental Formation and Degradation Pathways of 4,5,5 Trichlorofuran 2 5h One

Formation Mechanisms of 4,5,5-Trichlorofuran-2(5H)-one as a Disinfection Byproduct

This compound is a member of the halofuranone class of compounds, which are identified as disinfection byproducts (DBPs). rsc.orgnih.gov These undesirable compounds are not typically present in source water but are formed during water treatment processes. rsc.org The primary formation mechanism involves the chemical reaction between disinfectants, most notably chlorine, and natural organic matter (NOM) that is ubiquitously present in raw water sources. rsc.orgnih.gov

Detailed research has identified phenolic compounds within the complex mixture of NOM as significant precursors to furan-like DBPs. rsc.orgresearchgate.net A novel pathway for the formation of these structures has been proposed, which does not require the precursors to have specific arrangements of oxygenated substituents. rsc.org The proposed mechanism proceeds through the following key steps:

Oxidation and Ring Opening : The process begins with the oxidation of the aromatic ring of a phenolic precursor by the disinfectant. This leads to the cleavage and opening of the six-membered ring. rsc.org

Intramolecular Cyclization : Following the ring opening, the resulting aliphatic chain, which now contains reactive carbonyl, carboxyl, or hydroxyl groups, undergoes an intramolecular nucleophilic addition. This reaction forms a new, stable five-membered ring structure, creating the furanone backbone. rsc.org

Chlorination : Concurrent with oxidation and cyclization, chlorine atoms are substituted onto the molecule, leading to the formation of chlorinated furanones such as this compound. rsc.org

Several factors in the water treatment process can influence the formation and concentration of these byproducts. These include the type and dosage of the disinfectant, the concentration and composition of NOM, the water's pH, and temperature. nih.gov For instance, at lower pH levels (around 5.0-6.0), the formation of some haloacetic acids is favored, while higher pH levels can promote the formation of trihalomethanes. nih.gov Maintaining a neutral pH is often recommended to help minimize the formation of various harmful DBPs. nih.gov Studies have shown that a combination of electrophilic aromatic substitutions, chlorine substitutions, and oxidations are essential to create the necessary functional groups for the phenolic ring to open and subsequently form the five-membered furanone ring. rsc.org

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Environments

The stability of this compound in aquatic environments is limited by its susceptibility to degradation through photolysis (breakdown by light) and hydrolysis (breakdown by water). Halofuranones are generally considered to be unstable compounds. nih.gov

Hydrolytic Degradation: Hydrolysis is a chemical reaction with water that breaks down the compound. cornell.edu While specific hydrolytic data for this compound is not readily available in the reviewed literature, extensive research on the closely related and highly mutagenic furanone, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), provides valuable insight. The hydrolysis of MX is known to be pH-dependent. nih.goviarc.fr It gradually undergoes isomerization and hydrolytic degradation in water. nih.goviarc.fr The rate of hydrolysis generally increases in more alkaline conditions.

Table 1: Hydrolysis Half-Life of a Related Halofuranone (MX)

| Compound | pH | Temperature (°C) | Half-Life | Reference |

|---|---|---|---|---|

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | 8 | 23 | 6 days | nih.goviarc.fr |

Photolytic Degradation: Photolytic degradation occurs when a chemical absorbs light energy, leading to the transformation of its structure. acs.org Compounds that absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis by sunlight. nih.gov Halogenated DBPs are known to undergo photodegradation, with the rate being influenced by the type of halogen atom in the molecule. researchgate.net The bond energy of the carbon-halogen bond is a key factor; compounds with weaker bonds degrade more quickly. researchgate.net Generally, the order of photodegradation susceptibility is iodinated DBPs > brominated DBPs > chlorinated DBPs, due to the differences in bond energies (C−I < C−Br < C−Cl). researchgate.net Therefore, chlorinated furanones like this compound are expected to be more resistant to photolysis than their brominated or iodinated counterparts. Advanced oxidation processes, such as UV irradiation combined with a catalyst like titanium dioxide (TiO2), can significantly enhance the degradation of various organic compounds, including halofuranones. uwmh.euclemson.edu

Biotransformation and Microbial Degradation Pathways of this compound

Biotransformation, or microbial degradation, is a critical pathway for the removal of many organic pollutants from the environment. This process relies on microorganisms like bacteria and fungi to break down complex molecules into simpler, often less harmful, substances.

However, specific studies detailing the biotransformation and microbial degradation pathways for this compound are not well-documented in the existing scientific literature. While the biodegradation of other disinfection byproducts and various chlorinated compounds has been investigated, the specific enzymes, microbial strains, and metabolic routes for this particular furanone remain an area requiring further research. For example, some bacteria are known to be capable of inactivating microbes and degrading organic compounds through processes mediated by strong oxidative species. clemson.edu The lack of specific data highlights a gap in the understanding of the complete environmental fate of this DBP.

Environmental Fate Modeling and Persistence Studies

Environmental fate modeling uses a chemical's physical and chemical properties along with environmental parameters to predict its distribution, transport, and persistence in various environmental compartments like water, soil, and air. wiley.com These models are crucial tools for assessing the potential long-term impact of pollutants. wiley.comresearchgate.net

There is a lack of specific environmental fate models and persistence studies for this compound in the reviewed literature. The persistence of related halofuranones, such as MX, is known to be significantly influenced by environmental conditions like pH, which affects its hydrolysis rate and thus its half-life in aquatic systems. nih.goviarc.fr Modeling the fate of DBPs is particularly challenging because their concentrations can vary significantly even within a single water distribution system due to factors like water age. acs.org

To develop a fate model, key physicochemical properties are required. While specific experimental data for this compound are scarce, the properties of the parent compound, 2(5H)-Furanone, can illustrate the types of parameters needed for such models.

Table 2: Selected Physicochemical Properties of the Parent Compound 2(5H)-Furanone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H4O2 | nih.gov |

| Molecular Weight | 84.07 g/mol | nih.gov |

| Boiling Point | 86-87 °C at 12 mm Hg | nih.gov |

| Water Solubility | Soluble | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | -0.60 | nih.gov |

Note: These properties are for the non-chlorinated parent furanone and would differ significantly for this compound. The addition of chlorine atoms would increase the molecular weight and likely alter properties like solubility and partitioning behavior.

The effective assessment and management of risks associated with DBPs like this compound depend on the future development of predictive models for their fate and transport in the environment. researchgate.net

Potential Applications of 4,5,5 Trichlorofuran 2 5h One and Its Derivatives in Material Science and Catalysis

Role as a Building Block in the Synthesis of Advanced Materials

The reactivity of the 2(5H)-furanone ring system, combined with the presence of multiple chlorine substituents, positions 4,5,5-Trichlorofuran-2(5H)-one as a promising synthon for the construction of complex molecular architectures and advanced materials. Its utility stems from the ability to undergo various chemical transformations, including nucleophilic substitution and ring-opening reactions, allowing for the introduction of diverse functional groups.

Research on analogous compounds, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), has demonstrated their capacity to serve as precursors for a wide range of heterocyclic compounds. benthamdirect.comresearchgate.net For instance, mucochloric acid can be converted to 3,4,5-trichloro-2(5H)-furanone, a compound structurally similar to the title compound, through chlorination with reagents like thionyl chloride. mdpi.comnih.gov This transformation highlights the potential of these chlorinated furanones to act as reactive intermediates in the synthesis of more complex molecules.

The presence of labile chlorine atoms on the furanone ring allows for nucleophilic substitution reactions, enabling the covalent attachment of this core structure to other molecular fragments. mdpi.com This functionality is key to its potential role in creating novel materials with tailored properties. For example, by reacting with appropriate difunctional or polyfunctional nucleophiles, it could be incorporated into larger oligomeric or polymeric structures. The inherent reactivity of the lactone ring also presents opportunities for creating diverse molecular scaffolds.

Precursor for Polymer Chemistry and Functional Polymer Synthesis

The lactone structure of this compound makes it a candidate for ring-opening polymerization (ROP), a powerful method for producing biodegradable aliphatic polyesters. nih.govacs.orgdiva-portal.org While the polymerization of unsubstituted and some substituted lactones is well-established, the influence of multiple chlorine substituents on the polymerizability of the furanone ring is an area of active investigation. The electronic and steric effects of the chlorine atoms could significantly impact the thermodynamics and kinetics of the ROP process.

Halogenated monomers have been explored in polymer synthesis to impart specific properties to the resulting polymers. rsc.org For instance, the incorporation of halogen atoms can enhance thermal stability, flame retardancy, and modify the solubility and chemical resistance of the polymer. A patent for halogenated cyclic lactones and polymers derived from them suggests their utility in providing antimicrobial properties. google.com

Furthermore, the chlorine atoms on the polymer backbone derived from this compound could serve as handles for post-polymerization modification. This would allow for the synthesis of functional polymers with a wide range of pendant groups, tailored for specific applications. For example, nucleophilic substitution reactions could be employed to introduce functionalities for drug delivery, sensing, or catalytic applications. The synthesis of poly-1,2,3-triazoles with chiral 2(5H)-furanone moieties has been demonstrated as a route to potential optical brightening agents, showcasing the versatility of furanone-based polymers. acs.org

Below is a table summarizing the potential of this compound as a monomer in polymer synthesis:

| Property | Potential Impact on Polymer Synthesis |

| Lactone Ring | Enables Ring-Opening Polymerization (ROP) to form polyesters. |

| Chlorine Substituents | May influence polymerizability and impart properties like flame retardancy and thermal stability. |

| Reactive Sites | Chlorine atoms can serve as sites for post-polymerization functionalization. |

| Biodegradability | The resulting polyester (B1180765) backbone could be biodegradable. |

Applications in Catalytic Systems as Ligands or Reagents

The electron-withdrawing nature of the chlorine atoms and the oxygen heteroatom in this compound suggest its potential for use in catalytic systems, either as a ligand for a metal center or as a reagent itself. The lone pairs on the oxygen atoms and potentially the chlorine atoms could coordinate to a metal, influencing its catalytic activity.

While direct evidence for the use of this compound as a ligand is scarce, research on other heterocyclic compounds provides a basis for this potential application. For instance, N-heterocyclic carbenes (NHCs) are a well-established class of ligands in organometallic chemistry. rsc.org The furanone scaffold, with appropriate modification, could potentially be converted into a ligand system. The synthesis of furanone derivatives for use in catalyst screening has been reported. rsc.org

The reactivity of chlorinated organic compounds in catalytic processes is an area of significant research, particularly in the context of environmental remediation. nih.govresearchgate.net While often the target of catalytic degradation, the principles governing their interaction with catalysts can be applied to their use as reagents or ligands. The electronic properties of the chlorinated furanone could modulate the electronic environment of a catalytic metal center, thereby tuning its reactivity and selectivity in various organic transformations.

Utility in the Development of Novel Chemical Reagents and Auxiliaries

The high reactivity of this compound makes it a valuable starting material for the synthesis of novel chemical reagents and auxiliaries. The multiple reactive sites—the lactone ring and the carbon-chlorine bonds—allow for a wide range of chemical transformations, leading to the generation of highly functionalized molecules.

Mucochloric acid and its derivatives are known to be versatile building blocks in organic synthesis. benthamdirect.comresearchgate.net They can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to produce a diverse array of substituted furanones. mdpi.com These reactions are often regioselective, allowing for precise control over the final product structure. For example, the reaction of 3,4,5-trichloro-2(5H)-furanone with aziridine (B145994) leads to the substitution of two chlorine atoms. mdpi.com

The furanone core itself is present in many biologically active natural products and pharmaceuticals, and derivatives of mucochloric acid have shown activities such as herbicidal and antibiofilm properties. mdpi.com This suggests that derivatives of this compound could also serve as precursors to new agrochemicals or other specialty chemicals. The compound's utility as an intermediate in the synthesis of various organic compounds is noted in a patent for the preparation of mucochloric acid. google.com

The following table outlines some of the documented reactions of related chlorinated furanones, which can be extrapolated to predict the reactivity and potential applications of this compound in developing new reagents:

| Reaction Type | Reactant | Product Type | Potential Application of Product |

| Nucleophilic Substitution | Amines | Amino-furanones | Precursors for pharmaceuticals, agrochemicals |

| Nucleophilic Substitution | Alcohols | Alkoxy-furanones | Intermediates for further synthesis |

| Nucleophilic Substitution | Thiols | Thio-furanones | Building blocks for sulfur-containing heterocycles |

| Ring Transformation | Hydrazines | Pyridazinones | Precursors for agrochemically important substances benthamdirect.com |

Future Research Directions and Emerging Trends in 4,5,5 Trichlorofuran 2 5h One Chemistry

Exploration of Uncharted Reactivity and Transformation Pathways

The unique structure of 4,5,5-Trichlorofuran-2(5H)-one, featuring a reactive α,β-unsaturated lactone system and multiple halogen substituents, makes it a prime candidate for discovering novel chemical transformations. The high reactivity of related 3,4-dihalo-2(5H)-furanones is attributed to the conjugated carbonyl group and the two labile halogen atoms at the C3 and C4 positions, which offer numerous possibilities for introducing other substituents. mdpi.com For this compound, the additional chlorine atom at the C5 position adds another layer of complexity and potential for unique reactivity.

Future research should systematically explore its reactions with a wide array of nucleophiles, electrophiles, and radical species. While some reactions, such as its conversion to 2H-pyrrol-2-one derivatives via reaction with amines like propargylamine (B41283), have been documented, the full scope of its reactivity remains largely uncharted. researchgate.net

Key research avenues include:

Nucleophilic Substitution Reactions: A systematic study of substitution reactions at the C3, C4, and C5 positions. Investigating the regioselectivity of these reactions with various nucleophiles (e.g., thiols, alkoxides, azides) could lead to a diverse library of new furanone derivatives.

Cycloaddition Reactions: The double bond within the furanone ring is a potential dienophile or dipolarophile. Exploring its participation in [4+2], [3+2], and other cycloaddition reactions could yield complex polycyclic structures that are otherwise difficult to synthesize. bohrium.com

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the opening of the lactone ring or skeletal rearrangements could provide access to novel linear or alternative heterocyclic scaffolds. The formation of furan-like disinfection byproducts from phenolic precursors involves ring-opening and re-closure mechanisms, suggesting that such pathways could be intentionally exploited for this compound. bohrium.com

Metal-Catalyzed Cross-Coupling: The carbon-chlorine bonds present opportunities for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would enable the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity of accessible derivatives.

Development of Novel and Sustainable Synthetic Strategies

The predominant synthesis of this compound involves the reaction of mucochloric acid with thionyl chloride. researchgate.net While effective, this method utilizes a harsh reagent and likely generates significant waste. The development of new, sustainable synthetic methods aligns with the core principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals and processes. publish.csiro.aunsf.gov

Future research should focus on greener alternatives for the synthesis of this compound and its derivatives. This could involve several approaches, as guided by the principles of green chemistry. ontosight.ai

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Proposed Research Direction | Potential Benefits |

|---|---|---|

| Catalysis | Develop catalytic methods to replace stoichiometric reagents like thionyl chloride. This could involve novel Lewis acid or organocatalytic systems. publish.csiro.au | Reduced waste, higher efficiency, milder reaction conditions. |

| Safer Solvents | Replace traditional volatile organic solvents (e.g., 1,4-dioxane) with greener alternatives such as water, supercritical fluids (like CO2), or biodegradable solvents. researchgate.net | Reduced environmental impact and improved safety profile. |

| Energy Efficiency | Explore alternative energy sources like microwave irradiation or sonochemistry to potentially lower reaction temperatures and shorten reaction times. nih.gov | Reduced energy consumption and faster synthesis. |

| Renewable Feedstocks | Investigate synthetic routes starting from biomass-derived precursors other than mucochloric acid, if possible, to create a more sustainable lifecycle. nsf.gov | Reduced reliance on fossil fuel-based starting materials. |

A successful sustainable synthesis would not only be environmentally beneficial but could also lead to more cost-effective and scalable production of this important chemical intermediate.

Advanced Mechanistic Investigations and Deeper Computational Insights

A profound understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing rational synthetic strategies. Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate complex reaction pathways, transition states, and selectivity. usd.edu

Computational studies on related furanone systems have successfully investigated reaction mechanisms, including cycloadditions and substitutions. bohrium.compublish.csiro.au These studies often calculate activation energies, reaction energies, and analyze electronic properties to explain observed outcomes. bohrium.com For example, DFT calculations have been used to map transition states and explain regioselectivity in multi-step syntheses of furanone derivatives.

Future research should apply these advanced computational techniques to this compound:

Table 2: Proposed Computational Studies for this compound

| Computational Method | Research Goal | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate the mechanisms of key reactions (e.g., nucleophilic substitution, cycloaddition). Calculate transition state energies and reaction profiles. bohrium.compublish.csiro.au | A detailed, energetic map of reaction pathways, explaining chemo- and regioselectivity. |

| Parr Function Analysis | Predict the most reactive sites for electrophilic and nucleophilic attack. bohrium.com | Rationalization of observed reactivity and prediction of outcomes for new reactions. |

| Continuum Solvation Models (e.g., PCM) | Study the effect of different solvents on reaction mechanisms and kinetics. publish.csiro.au | Guidance for selecting optimal solvents to control reaction selectivity and efficiency. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and non-covalent interactions that govern the structure and reactivity. | Deeper insight into the electronic structure and stabilizing/destabilizing interactions. |

These computational insights, when combined with experimental results, will provide a comprehensive picture of the molecule's chemical behavior, enabling more precise control over its transformations.

Discovery of New Applications Beyond Current Scope (excluding biological/medical)

While furanone scaffolds are widely explored for their biological activity, the unique polyhalogenated structure of this compound makes it a compelling candidate for applications in materials science and polymer chemistry. nih.govexlibrisgroup.com Its multiple reactive sites could allow it to function as a versatile chemical building block for the synthesis of novel functional materials. nih.govmdpi.com

The future in this area lies in leveraging its reactivity to create polymers and materials with unique properties. Furanone-related structures have already been used to synthesize novel degradable and chemically recyclable polymers. rsc.org The pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) moiety, structurally related to the furanone core, is a key component in high-performance organic semiconductor polymers. ossila.com

Potential non-biological applications to be explored include:

Polymer Synthesis: Investigate the use of this compound as a monomer or a cross-linking agent. Its ability to react with di- or poly-functional molecules could lead to the formation of novel polyesters, polyamides, or other polymers with high thermal stability, flame retardancy (due to the high chlorine content), or specific chemical resistance.

Functional Dyes and Pigments: The furanone core can be part of a larger chromophoric system. Chemical modification of this compound could lead to the synthesis of new dyes or pigments with specialized properties for use in coatings, inks, or electronic displays.

Precursor for Advanced Materials: Its dense functionality makes it an ideal starting point for creating more complex molecules for materials science. For example, it could be a precursor for flame retardants, specialized lubricants, or components of liquid crystals.

By shifting the focus from biological to material applications, researchers can unlock a new chapter in the chemistry of this compound, potentially establishing it as a valuable component in the toolkit for creating next-generation materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.